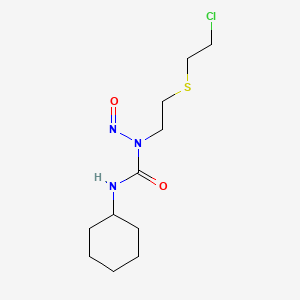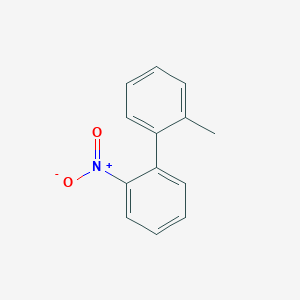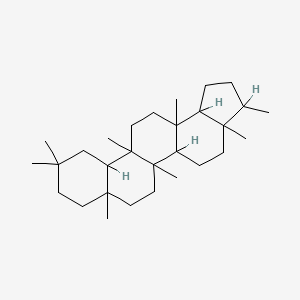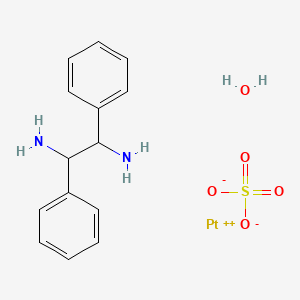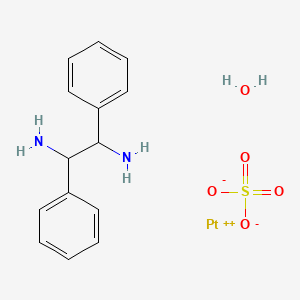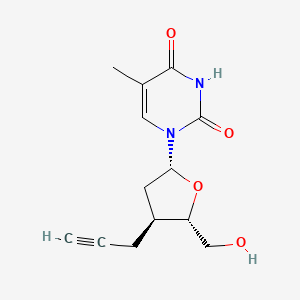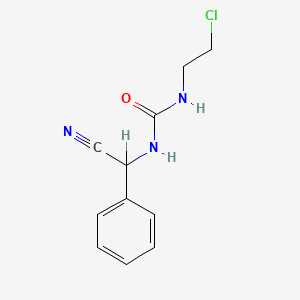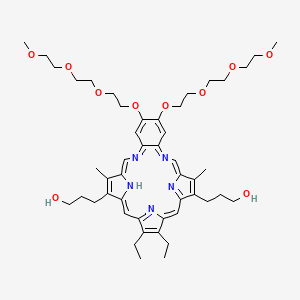
Motexafin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Motexafin is a compound that has garnered significant attention in the field of cancer research. It belongs to the family of metalloporphyrin complexes and is known for its ability to selectively accumulate in cancer cells. This property makes it a promising candidate for enhancing the efficacy of radiation therapy and improving tumor imaging using magnetic resonance imaging (MRI) .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of motexafin involves the formation of a gadolinium texaphyrin complex. The process typically starts with the preparation of the texaphyrin ligand, which is then complexed with gadolinium ions. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and the presence of a base to facilitate the complexation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Motexafin undergoes various chemical reactions, primarily redox reactions. It acts as a redox mediator, reacting with intracellular reducing metabolites to generate reactive oxygen species (ROS). This property is crucial for its role in inducing apoptosis in cancer cells .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include ascorbate and glutathione, which facilitate the redox cycling of the compound. The reactions typically occur under physiological conditions, making this compound suitable for in vivo applications .
Major Products Formed: The major products formed from the reactions of this compound are reactive oxygen species such as superoxide and peroxide. These ROS are responsible for triggering apoptosis in cancer cells by disrupting redox-dependent pathways .
科学研究应用
Motexafin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a redox mediator in various reactions. In biology, its ability to generate ROS makes it a valuable tool for studying oxidative stress responses. In medicine, this compound is being investigated for its potential to enhance the efficacy of radiation therapy and as a photosensitizer in photodynamic therapy for cancer treatment. Industrial applications include its use in the development of advanced imaging agents for MRI .
作用机制
Motexafin exerts its effects by selectively accumulating in cancer cells due to their increased rates of metabolism. Once inside the cell, it induces apoptosis by disrupting redox-dependent pathways. Specifically, this compound inhibits the enzyme thioredoxin reductase, which is a promoter of tumor growth. This inhibition leads to the generation of reactive oxygen species, triggering programmed cell death. Additionally, this compound’s paramagnetic properties allow it to be visualized using MRI, providing a dual function as both a therapeutic and diagnostic agent .
相似化合物的比较
Motexafin is unique among metalloporphyrin complexes due to its dual function as both a therapeutic and diagnostic agent. Similar compounds include this compound lutetium and this compound gadolinium, which also belong to the family of metallotexaphyrins. this compound gadolinium is particularly noted for its ability to generate reactive oxygen species and its use in enhancing the efficacy of radiation therapy. Other similar compounds include porfimer sodium and temoporfin, which are used as photosensitizers in photodynamic therapy but do not possess the same diagnostic capabilities as this compound .
属性
CAS 编号 |
189752-49-6 |
|---|---|
分子式 |
C48H67N5O10 |
分子量 |
874.1 g/mol |
IUPAC 名称 |
3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26,27-pentazapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6(27),7,9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol |
InChI |
InChI=1S/C48H67N5O10/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40/h27-32,52,54-55H,7-26H2,1-6H3 |
InChI 键 |
JFOHFDSMPQIOES-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C2=NC1=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=C2)N5)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801871.png)
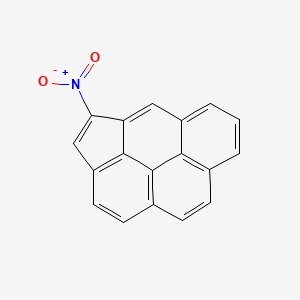
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)
![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)

